Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a pyridine ring substituted with cyano, ethyl, and methyl groups, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-ethyl-5-methylpyridine-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The sulfur atom can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3-cyano-5-methylpyridin-2-yl)sulfanyl]propanoate: Lacks the ethyl group at the 6-position of the pyridine ring.
Methyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate: Has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the specific combination of substituents on the pyridine ring and the presence of both cyano and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C14H18N2O2S/c1-5-12-9(3)7-11(8-15)13(16-12)19-10(4)14(17)18-6-2/h7,10H,5-6H2,1-4H3 |
InChI Key |
NEUQAYJEUFZVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SC(C)C(=O)OCC |
Origin of Product |
United States |
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